6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one
Overview
Description
6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one is an alkaloid compound derived from the Corydalis decumbens species. It is known for its pharmacological activity and has been used in traditional Chinese medicinal preparations . The compound belongs to the family of isoquinoline alkaloids, which are known for their diverse biological activities.
Scientific Research Applications
6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of isoquinoline alkaloids. In biology, it has been investigated for its potential anti-inflammatory and analgesic properties. In medicine, this compound is being explored for its potential use in treating various diseases, including cancer and microbial infections . The compound’s unique structure and biological activity make it a valuable tool for researchers in various fields.
Mechanism of Action
Target of Action
It is known that the effects of hypecoumine are associated with the biologically and pharmacologically active isoquinoline alkaloids .
Mode of Action
One study suggests that the mechanism of action of hypecoumine involves the suppression of phosphorylation of mitogen-activated protein kinases (mapks) and blocking of the activation of nuclear factor kappa-light chain-enhancer of activated b cells (nf-κb) .
Result of Action
The suppression of mapk phosphorylation and blocking of nf-κb activation suggest that hypecoumine may have anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
Hypecoumine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions of hypecoumine is with mitogen-activated protein kinases (MAPKs), where it suppresses their phosphorylation . Additionally, hypecoumine blocks the activation of nuclear factor kappa-light chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA . These interactions highlight the compound’s potential in modulating inflammatory responses and cellular stress pathways.
Cellular Effects
Hypecoumine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, hypecoumine’s interaction with MAPKs and NF-κB pathways can lead to altered gene expression profiles, impacting processes such as inflammation and apoptosis . Furthermore, hypecoumine has been shown to affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of hypecoumine involves its binding interactions with specific biomolecules. By binding to MAPKs, hypecoumine inhibits their phosphorylation, which is a crucial step in the activation of these kinases . This inhibition prevents the downstream signaling events that lead to inflammation and cell proliferation. Additionally, hypecoumine’s ability to block NF-κB activation further contributes to its anti-inflammatory properties . These molecular interactions underscore the compound’s potential as a therapeutic agent in conditions characterized by excessive inflammation and cellular stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hypecoumine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that hypecoumine remains stable under specific conditions, maintaining its bioactivity over extended periods . Its degradation products may also exhibit biological activity, which can influence the overall outcome of experiments . Long-term exposure to hypecoumine in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and cytoprotective effects .
Dosage Effects in Animal Models
The effects of hypecoumine vary with different dosages in animal models. At lower doses, hypecoumine exhibits significant anti-inflammatory and analgesic effects without notable adverse effects . At higher doses, the compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of hypecoumine to minimize potential side effects while maximizing its beneficial effects .
Metabolic Pathways
Hypecoumine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways includes its conversion by cytochrome P450 enzymes, which play a crucial role in the biotransformation of many bioactive compounds . This conversion can lead to the formation of metabolites that may have distinct biological activities compared to the parent compound . Additionally, hypecoumine’s interaction with metabolic enzymes can influence the levels of other metabolites, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of hypecoumine within cells and tissues involve specific transporters and binding proteins. Hypecoumine is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Once inside the cells, hypecoumine can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for determining the bioavailability and efficacy of hypecoumine in different tissues and organs .
Subcellular Localization
Hypecoumine’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, hypecoumine may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria . These targeting signals are essential for the precise regulation of hypecoumine’s biological effects within cells .
Preparation Methods
The synthesis of 6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one involves several steps, starting from the extraction of the parent compound, Decumbenine. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the purity and yield of the final product
Chemical Reactions Analysis
6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives .
Comparison with Similar Compounds
6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one is similar to other isoquinoline alkaloids, such as protopine, protoberberine, and benzophenanthridine. it is unique in its specific molecular structure and biological activity. Unlike protopine, which is a predominant alkaloid in many plants, this compound is less common and has distinct pharmacological properties . This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Similar Compounds
- Protopine
- Protoberberine
- Benzophenanthridine
- Aporphine
- Simple isoquinoline
- Secoberbine
- Spirobenzylisoquinoline
These compounds share structural similarities with this compound but differ in their specific biological activities and applications .
Properties
IUPAC Name |
6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO6/c21-19-15-10(1-2-12-18(15)25-8-22-12)17(26-19)16-11-6-14-13(23-7-24-14)5-9(11)3-4-20-16/h1-6,17H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPWZNJOVFBHJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)C(OC3=O)C4=NC=CC5=CC6=C(C=C54)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905236 | |
Record name | 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100163-16-4 | |
Record name | Hypecoumine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100163164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Hypecoumine?
A1: The research paper states that the structure of Hypecoumine was elucidated using spectroscopic analyses, including UV, IR, MS, and 1H NMR. [] Unfortunately, the specific molecular formula, weight, and detailed spectroscopic data are not provided in the abstract. Further investigation into the full research paper is needed to obtain this information.
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